molecular formula C6H11NO B3360697 1,2-Dimethylpyrrolidin-3-one CAS No. 89531-03-3

1,2-Dimethylpyrrolidin-3-one

Cat. No.: B3360697
CAS No.: 89531-03-3
M. Wt: 113.16 g/mol
InChI Key: VEUYRZJQDCCKKP-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrrolidin-3-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 1 and 2 positions of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1,2-Dimethylpyrrolidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-amino-2,2-dimethylpentanoic acid with acetic anhydride to form 4-amino-2,2-dimethylpentanamide. This intermediate is then subjected to oxidation under specific conditions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Dimethylpyrrolidin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dimethylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .

Comparison with Similar Compounds

1,2-Dimethylpyrrolidin-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2-dimethylpyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYRZJQDCCKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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